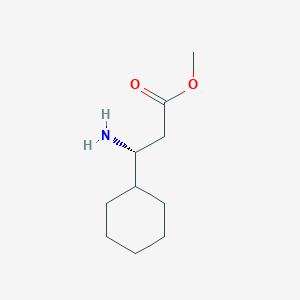
Methyl (R)-3-amino-3-cyclohexylpropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl ®-3-amino-3-cyclohexylpropanoate is an organic compound with a unique structure that includes a cyclohexyl ring, an amino group, and an ester functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ®-3-amino-3-cyclohexylpropanoate typically involves the esterification of ®-3-amino-3-cyclohexylpropanoic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction can be represented as follows:
(R)-3-amino-3-cyclohexylpropanoic acid+methanolacid catalystMethyl (R)-3-amino-3-cyclohexylpropanoate+water
Industrial Production Methods
In an industrial setting, the production of Methyl ®-3-amino-3-cyclohexylpropanoate may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and efficient purification techniques, such as distillation and crystallization, ensures the production of high-quality Methyl ®-3-amino-3-cyclohexylpropanoate.
化学反応の分析
Types of Reactions
Methyl ®-3-amino-3-cyclohexylpropanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used under anhydrous conditions.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to convert the amino group into a halide.
Major Products Formed
Oxidation: Formation of Methyl ®-3-nitro-3-cyclohexylpropanoate.
Reduction: Formation of Methyl ®-3-amino-3-cyclohexylpropanol.
Substitution: Formation of Methyl ®-3-halo-3-cyclohexylpropanoate.
科学的研究の応用
Methyl ®-3-amino-3-cyclohexylpropanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl ®-3-amino-3-cyclohexylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the ester group can undergo hydrolysis to release the active compound. These interactions can modulate biochemical pathways and produce desired effects.
類似化合物との比較
Similar Compounds
Methyl ®-3-amino-3-phenylpropanoate: Contains a phenyl ring instead of a cyclohexyl ring.
Methyl ®-3-amino-3-methylpropanoate: Contains a methyl group instead of a cyclohexyl ring.
Methyl ®-3-amino-3-ethylpropanoate: Contains an ethyl group instead of a cyclohexyl ring.
Uniqueness
Methyl ®-3-amino-3-cyclohexylpropanoate is unique due to its cyclohexyl ring, which imparts specific steric and electronic properties. This uniqueness can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
特性
分子式 |
C10H19NO2 |
|---|---|
分子量 |
185.26 g/mol |
IUPAC名 |
methyl (3R)-3-amino-3-cyclohexylpropanoate |
InChI |
InChI=1S/C10H19NO2/c1-13-10(12)7-9(11)8-5-3-2-4-6-8/h8-9H,2-7,11H2,1H3/t9-/m1/s1 |
InChIキー |
QPIJOUZKOGIOFE-SECBINFHSA-N |
異性体SMILES |
COC(=O)C[C@H](C1CCCCC1)N |
正規SMILES |
COC(=O)CC(C1CCCCC1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















